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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational oral A2B adenosine receptor

antagonist, LAS101057, with approved novel biologics for the treatment of severe asthma. Due

to the discontinuation of clinical development for LAS101057, this comparison focuses on its

preclinical profile against the established clinical efficacy and safety of monoclonal antibodies

targeting key inflammatory pathways in asthma.

Executive Summary
LAS101057, an orally administered small molecule, showed promise in preclinical models by

targeting the A2B adenosine receptor, a pathway implicated in airway inflammation. However,

its clinical development did not progress beyond Phase I trials. In contrast, several novel

biologics have demonstrated significant efficacy and safety in Phase III clinical trials and are

now established treatments for severe asthma. These biologics, administered via injection,

target specific components of the type 2 inflammatory cascade, including IgE, IL-5, IL-4, IL-13,

and TSLP. This guide presents the available data for LAS101057 alongside a comprehensive

overview of the pivotal clinical trial data for omalizumab, mepolizumab, benralizumab,

dupilumab, and tezepelumab.

LAS101057: Preclinical Profile
LAS101057 is a potent and selective antagonist of the A2B adenosine receptor. Preclinical

studies indicated its potential to modulate asthma-related inflammatory processes.
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Preclinical Efficacy Data
Parameter Model Key Findings

Airway Hyperresponsiveness

(AHR)

Ovalbumin (OVA)-sensitized

mouse model

Reduced AHR to

methacholine.[1][2][3]

Th2 Cytokine Production
Ovalbumin (OVA)-sensitized

mouse model

Reduced levels of Th2

cytokines in bronchoalveolar

lavage fluid.[1][2][3]

IgE Levels
Ovalbumin (OVA)-sensitized

mouse model

Reduced levels of OVA-

specific IgE.[1][2][3]

IL-6 Production
Agonist-induced human

fibroblasts

Inhibited IL-6 production.[1][2]

[4][5]

Clinical Development Status
A Phase I clinical trial (M/101057/01) in healthy male subjects was initiated to evaluate the

safety, tolerability, and pharmacokinetics of LAS101057. The study was a single-blind,

randomized, placebo-controlled, monocenter trial involving single and multiple ascending oral

doses. Publicly available information from the clinical study report summary indicates that only

the initial single-dose escalation part of the study was completed. The findings revealed that

LAS101057 was rapidly metabolized. There is no publicly available data from Phase II or III

clinical trials in patients with asthma, suggesting that the clinical development of LAS101057
for this indication was discontinued.

Novel Asthma Biologics: Clinical Performance
The following sections detail the mechanism of action, pivotal clinical trial data, and safety

profiles of five key novel biologics approved for the treatment of severe asthma.

Omalizumab (Anti-IgE)
Mechanism of Action: Omalizumab is a humanized monoclonal antibody that targets and binds

to circulating immunoglobulin E (IgE). This action prevents IgE from binding to its high-affinity

receptor (FcεRI) on mast cells and basophils, thereby inhibiting the release of inflammatory

mediators that contribute to the allergic asthma cascade.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24900298/
https://acs.figshare.com/collections/Discovery_of_LAS101057_A_Potent_Selective_and_Orally_Efficacious_A_sub_2B_sub_Adenosine_Receptor_Antagonist/2588350
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018059/
https://pubmed.ncbi.nlm.nih.gov/24900298/
https://acs.figshare.com/collections/Discovery_of_LAS101057_A_Potent_Selective_and_Orally_Efficacious_A_sub_2B_sub_Adenosine_Receptor_Antagonist/2588350
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018059/
https://pubmed.ncbi.nlm.nih.gov/24900298/
https://acs.figshare.com/collections/Discovery_of_LAS101057_A_Potent_Selective_and_Orally_Efficacious_A_sub_2B_sub_Adenosine_Receptor_Antagonist/2588350
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018059/
https://pubmed.ncbi.nlm.nih.gov/24900298/
https://acs.figshare.com/collections/Discovery_of_LAS101057_A_Potent_Selective_and_Orally_Efficacious_A_sub_2B_sub_Adenosine_Receptor_Antagonist/2588350
https://pubs.acs.org/doi/abs/10.1021/ml100249e
https://www.researchgate.net/publication/231712087_Discovery_of_LAS101057_A_Potent_Selective_and_Orally_Efficacious_A2B_Adenosine_Receptor_Antagonist
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/product/b1674514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Omalizumab's mechanism of action.

Pivotal Clinical Trial Data: IA05
Efficacy Endpoint

Omalizumab + Standard of
Care (SoC)

Placebo + SoC

Annualized Severe

Exacerbation Rate

Significantly reduced vs.

placebo
-

Change in FEV1
Modest improvements

observed
-

Safety Profile

Common Adverse Events

Injection site reactions, viral infections, upper

respiratory tract infections, sinusitis, headache,

and pharyngitis.

Serious Adverse Events Anaphylaxis (rare).

Mepolizumab (Anti-IL-5)
Mechanism of Action: Mepolizumab is a humanized monoclonal antibody that targets and

neutralizes interleukin-5 (IL-5), a key cytokine responsible for the differentiation, activation, and

survival of eosinophils. By inhibiting IL-5, mepolizumab reduces the number of eosinophils in

the blood and lungs, thereby decreasing eosinophilic inflammation.

Eosinophil PrecursorMepolizumab

Interleukin-5 (IL-5)

IL-5 Receptor

 prevents binding

 binds to

Eosinophil
Differentiation &

Activation

 promotes Eosinophilic
Inflammation
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Mepolizumab's mechanism of action.

Pivotal Clinical Trial Data: MENSA
Efficacy Endpoint

Mepolizumab 100 mg SC +
SoC

Placebo + SoC

Annualized Severe

Exacerbation Rate Reduction
53%[6] -

Change from Baseline in FEV1 +98 mL[7] -

Safety Profile

Common Adverse Events
Headache, injection site reactions, back pain,

and fatigue.[6]

Serious Adverse Events Similar incidence to placebo.[6]

Benralizumab (Anti-IL-5Rα)
Mechanism of Action: Benralizumab is a humanized monoclonal antibody that binds to the

alpha subunit of the IL-5 receptor (IL-5Rα) on eosinophils and basophils. This binding leads to

the rapid and near-complete depletion of these cells through antibody-dependent cell-mediated

cytotoxicity (ADCC).

Benralizumab's mechanism of action.

Pivotal Clinical Trial Data: SIROCCO & CALIMA
Efficacy Endpoint

Benralizumab 30 mg Q8W
+ SoC

Placebo + SoC

Annualized Severe

Exacerbation Rate Reduction
Up to 51%[8] -

Change from Baseline in FEV1 Up to +159 mL[8] -
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Safety Profile

Common Adverse Events Headache and pharyngitis.[8]

Serious Adverse Events Similar incidence to placebo.[8]

Dupilumab (Anti-IL-4Rα)
Mechanism of Action: Dupilumab is a human monoclonal antibody that blocks the shared

receptor component (IL-4Rα) for both interleukin-4 (IL-4) and interleukin-13 (IL-13). By

inhibiting the signaling of both these key type 2 cytokines, dupilumab broadly downregulates

the inflammatory cascade, including eosinophilic inflammation and IgE production.

Dupilumab Action Cytokine Signaling

Dupilumab IL-4 Receptor α
 blocks Type 2

Inflammation
 mediates

Interleukin-4 (IL-4)

Interleukin-13 (IL-13)

Click to download full resolution via product page

Dupilumab's mechanism of action.

Pivotal Clinical Trial Data: QUEST
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Efficacy Endpoint
(Eosinophilic Phenotype)

Dupilumab 200/300 mg
Q2W + SoC

Placebo + SoC

Annualized Severe

Exacerbation Rate Reduction

Up to 65.8% (in patients with

blood eosinophils ≥300 cells/

µL)[9]

-

Change from Baseline in FEV1

at Week 12

+0.32 L (in overall population)

[9]
+0.18 L

Safety Profile

Common Adverse Events
Injection site reactions, conjunctivitis, and

eosinophilia.

Serious Adverse Events Similar incidence to placebo.

Tezepelumab (Anti-TSLP)
Mechanism of Action: Tezepelumab is a human monoclonal antibody that targets thymic

stromal lymphopoietin (TSLP), an epithelial-derived cytokine that is a key initiator of the

inflammatory cascade in asthma. By blocking TSLP, tezepelumab acts upstream to reduce a

broad range of inflammatory mediators, impacting both eosinophilic and non-eosinophilic

pathways.

Inflammatory CascadeTezepelumab

TSLP

TSLP Receptor

 prevents binding

 binds to

Downstream
Inflammatory

Mediators

 activates Airway
Inflammation

Click to download full resolution via product page
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Tezepelumab's mechanism of action.

Pivotal Clinical Trial Data: NAVIGATOR
Efficacy Endpoint

Tezepelumab 210 mg Q4W
+ SoC

Placebo + SoC

Annualized Severe

Exacerbation Rate
0.93[10] 2.10[10]

Change from Baseline in FEV1

at Week 52
+0.23 L[10] +0.09 L[10]

Safety Profile

Common Adverse Events Pharyngitis, arthralgia, and back pain.

Serious Adverse Events Similar incidence to placebo.

Experimental Protocols: Key Methodologies in
Pivotal Trials
The following outlines the general methodologies used for key endpoints in the pivotal clinical

trials of the novel biologics discussed.

Assessment of Asthma Exacerbations
Severe asthma exacerbations were typically defined as a worsening of asthma requiring the

use of systemic corticosteroids for at least three days, or a hospitalization or emergency room

visit due to asthma that required systemic corticosteroids.[11] The annualized exacerbation rate

was calculated by dividing the total number of exacerbations by the total number of patient-

years in each treatment group.

Pulmonary Function Tests (Spirometry)
Forced expiratory volume in 1 second (FEV1) was measured using spirometry, following the

American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.[12][13]

[14] Measurements were typically taken before and after the administration of a short-acting

bronchodilator at baseline and at specified time points throughout the trials.
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Biomarker Measurements
Blood Eosinophil Count: Venous blood samples were collected, and eosinophil counts were

determined using automated hematology analyzers in a central laboratory.[15][16]

Fractional Exhaled Nitric Oxide (FeNO): FeNO levels, a marker of eosinophilic airway

inflammation, were measured using a handheld device according to ATS/ERS

recommendations.[17][18][19][20]

Conclusion
While LAS101057 showed initial promise in preclinical studies as an oral treatment for asthma

by targeting the A2B adenosine receptor, its clinical development appears to have been halted.

In contrast, the novel biologics—omalizumab, mepolizumab, benralizumab, dupilumab, and

tezepelumab—have emerged as highly effective and generally safe treatment options for

patients with severe asthma. Each of these biologics targets a specific component of the type 2

inflammatory pathway, leading to significant reductions in exacerbation rates and

improvements in lung function. The choice of biologic is often guided by the patient's specific

asthma phenotype, including their IgE levels and blood eosinophil counts. Future research may

revisit the potential of oral therapies like A2B adenosine receptor antagonists, but for now, the

novel biologics represent the forefront of targeted therapy for severe asthma.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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